molecular formula C16H17ClN4S B6436550 5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549063-58-1

5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6436550
CAS No.: 2549063-58-1
M. Wt: 332.9 g/mol
InChI Key: JMRXPFFPUXFKPR-UHFFFAOYSA-N
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Description

The compound 5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a benzothiazole derivative featuring a chloro substituent at the 5-position, a methyl group at the 4-position, and a substituted azetidine ring at the 2-position. The azetidine moiety is further functionalized with a 4-methylpyrazole group via a methylene bridge.

Properties

IUPAC Name

5-chloro-4-methyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4S/c1-10-5-18-21(6-10)9-12-7-20(8-12)16-19-15-11(2)13(17)3-4-14(15)22-16/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXPFFPUXFKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include halogenated thiazole derivatives, pyrazole-thiazole hybrids, and azetidine-containing heterocycles. Key comparisons are summarized below:

Compound Structure/Name Substituents/Modifications Biological Activity/Properties Key References
Target Compound 5-Cl, 4-Me, azetidine-pyrazolylmethyl Not explicitly reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ) Chlorophenyl, fluorophenyl, triazolyl-pyrazole Antimicrobial activity (e.g., bacterial/fungal inhibition)
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (5c, ) Benzothiazole-thioether, propanoyl, cyano Synthetic intermediate; no activity reported
3-Substituted 5-Amino-1-aryl-4-(benzothiazol-2-yl)pyrazoles (Scheme 35, ) Benzothiazolyl, aryl, amino Anticancer and antimicrobial potential

Key Comparisons

Halogenation Effects :

  • The target compound’s 5-chloro substituent is analogous to the chlorophenyl group in Compound 4 (). Halogens enhance lipophilicity and influence binding via halogen bonding, which is critical for antimicrobial activity . Bromo derivatives (e.g., bromophenyl in ) may exhibit stronger interactions but with reduced metabolic stability compared to chloro .

Heterocyclic Moieties: The azetidine ring in the target compound offers conformational rigidity compared to the flexible 4,5-dihydropyrazole in Compound 3. Azetidines are increasingly used in drug design due to their improved pharmacokinetic profiles over larger rings (e.g., piperidines) . Pyrazole substituents (4-methyl in the target vs. triazolyl in Compound 4) influence electronic properties.

Synthetic Routes :

  • The target compound’s synthesis likely involves SN2 alkylation or coupling reactions between azetidine and benzothiazole precursors, similar to methods in (thiol-mediated nucleophilic substitution) . In contrast, triazole-containing analogs () often employ click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .

Crystallographic Data :

  • Structural analogs (e.g., ) were refined using SHELXL, ensuring high-precision bond-length and angle measurements. These data reveal that thiazole-pyrazole hybrids adopt planar conformations, favoring π-π stacking in protein binding pockets .

Research Findings and Implications

  • Antimicrobial Potential: Compound 4 () showed activity against Gram-positive bacteria (MIC = 8 µg/mL), suggesting the target compound’s chloro and pyrazole groups may confer similar efficacy .
  • SAR Insights : The 4-methylpyrazole group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., p-tolyl in Compound 4), possibly enhancing membrane permeability .

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